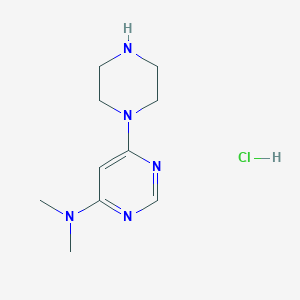

N,N-dimethyl-6-(piperazin-1-yl)pyrimidin-4-amine hydrochloride

Description

N,N-Dimethyl-6-(piperazin-1-yl)pyrimidin-4-amine hydrochloride is a pyrimidine derivative featuring a piperazine ring linked to the pyrimidine core at the 6-position and a dimethylamine group at the 4-position. The compound’s base structure has the molecular formula C₁₀H₁₇N₅ and a molecular weight of 207.28 g/mol (free base) . The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical and chemical research.

This compound is cataloged under CAS numbers such as 1185538-68-4 (free base) and is listed in chemical databases as a tertiary amine derivative .

Properties

IUPAC Name |

N,N-dimethyl-6-piperazin-1-ylpyrimidin-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N5.ClH/c1-14(2)9-7-10(13-8-12-9)15-5-3-11-4-6-15;/h7-8,11H,3-6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBKOCXURDKSTTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=NC(=C1)N2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30671808 | |

| Record name | N,N-Dimethyl-6-(piperazin-1-yl)pyrimidin-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30671808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185310-57-9 | |

| Record name | N,N-Dimethyl-6-(piperazin-1-yl)pyrimidin-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30671808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

N,N-Dimethyl-6-(piperazin-1-yl)pyrimidin-4-amine hydrochloride, with the CAS number 1185310-57-9, is a compound of interest in medicinal chemistry due to its potential biological activities. Its structure includes a pyrimidine ring substituted with a piperazine moiety, which is known for its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

- Molecular Formula : CHClN

- Molecular Weight : 243.74 g/mol

- CAS Number : 1185310-57-9

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Kinase Inhibition : Research indicates that compounds with similar structures can bind to kinase domains, affecting cell signaling pathways. The piperazine moiety enhances binding affinity to these targets, which may contribute to anti-cancer properties .

- Neurotransmitter Modulation : The compound's ability to interact with neurotransmitter receptors suggests potential applications in treating neurological disorders. Piperazine derivatives have been shown to influence serotonin and dopamine pathways, which are critical in mood regulation and cognitive functions .

- Antimicrobial Activity : Preliminary studies suggest that similar pyrimidine-based compounds exhibit antimicrobial effects against various pathogens, indicating a potential role for this compound in infectious disease management .

Case Studies

A review of recent literature highlights several case studies exploring the biological activity of related compounds:

- Anti-Trypanosomal Activity : A study demonstrated that modifications in the piperazine structure significantly affected the anti-trypanosomal potency of related compounds. It was found that certain derivatives exhibited enhanced solubility and potency against Trypanosoma brucei, suggesting that this compound may have similar potential .

- CNS Activity : In a comparative analysis of CNS therapeutics, it was noted that piperazine-based compounds could modulate CYP2D6 enzyme activity, influencing drug metabolism and efficacy in treating central nervous system disorders . This highlights the importance of further investigating this compound in neuropharmacology.

Data Table: Biological Activities of Related Compounds

Scientific Research Applications

Structural Characteristics

The compound features a pyrimidine ring substituted with a piperazine moiety and a dimethylamino group. Its molecular weight is approximately 243.74 g/mol, and it exhibits characteristics typical of many bioactive compounds.

Medicinal Chemistry

N,N-dimethyl-6-(piperazin-1-yl)pyrimidin-4-amine hydrochloride is primarily explored for its potential therapeutic applications:

- Kinase Inhibition : The compound's structure is conducive to inhibiting various kinases, which play critical roles in cell signaling pathways associated with cancer and other diseases. Preliminary studies indicate that it may effectively inhibit specific kinases involved in tumor progression.

- Antimicrobial Activity : Compounds with similar structures have demonstrated antibacterial and antifungal properties, suggesting that this compound could also possess broad-spectrum antimicrobial activity against resistant strains.

Biological Studies

The compound's interaction with biological targets makes it valuable in biological research:

- Enzyme Inhibition Studies : It has been utilized to study enzyme interactions, particularly in metabolic pathways where modulation of enzyme activity can lead to significant physiological changes.

- Cytotoxicity Assessments : In vitro studies have shown cytotoxic effects against various human tumor cell lines, indicating its potential as a lead compound for developing new anticancer therapies.

Industrial Applications

Beyond medicinal uses, this compound also finds applications in industrial settings:

- Material Science : Its chemical properties allow it to be used as a building block for synthesizing more complex organic molecules and materials.

Case Study 1: Antitumor Activity

Research has demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines. A study reported an IC50 value indicating effective inhibition of cell proliferation at low micromolar concentrations, suggesting its potential as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

A comparative study highlighted that structurally similar compounds exhibit notable antibacterial and antifungal activities. This suggests that this compound could be effective against resistant bacterial strains, showcasing its potential as a broad-spectrum antimicrobial agent.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the piperazine or pyrimidine rings can enhance selectivity and potency against specific targets.

| Modification | Effect on Activity |

|---|---|

| Addition of halogens | Increased cytotoxicity |

| Alteration of piperazine substituents | Enhanced antimicrobial properties |

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

- Alkyl Groups : Replacing dimethylamine (-N(CH₃)₂) with diethylamine (-N(C₂H₅)₂) or butylamine (-NH-C₄H₉) increases lipophilicity, which may improve membrane permeability but reduce aqueous solubility .

- Piperazine vs. Piperidine : Piperazine (two nitrogen atoms) offers higher basicity and hydrogen-bonding capacity compared to piperidine (one nitrogen), influencing receptor binding and pharmacokinetics .

Salt Forms :

- Hydrochloride salts (e.g., N,N-dimethyl and N,N-diethyl derivatives) improve solubility for in vitro assays, whereas free bases (e.g., N-butyl analog) may require formulation optimization for biological testing .

Functional and Application Comparisons

- Pharmaceutical Potential: The diethyl and butyl analogs are explored as intermediates in kinase inhibitor synthesis, leveraging their piperazine-pyrimidine scaffold for ATP-binding pocket interactions . 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine (piperidine analog) demonstrates crystallographic stability, making it a candidate for solid-state studies .

- Material Science: Derivatives with aromatic substituents (e.g., pyridyl or dihydroisoquinoline) exhibit enhanced π-π stacking, relevant for organic semiconductor research .

Notes

Data Limitations : Biological activity data for these compounds are scarce in public domains, necessitating proprietary research for detailed pharmacological profiles.

Availability : this compound is listed as discontinued by some suppliers (e.g., CymitQuimica) but available elsewhere (e.g., Enamine) .

Preparation Methods

Synthesis of 4,6-Dichloropyrimidine Intermediate

- 4,6-Dichloropyrimidine is prepared or procured as a reactive intermediate.

- This compound is characterized by two chlorine atoms at positions 4 and 6, which are susceptible to nucleophilic attack.

Piperazine Substitution at the 6-Position

- The 6-chlorine atom is selectively displaced by piperazine under controlled conditions.

- Reaction conditions typically involve stirring the pyrimidine and piperazine in a polar aprotic solvent such as tetrahydrofuran or dimethylformamide at room temperature or slightly elevated temperatures.

- A base such as sodium hydride or triethylamine may be added to facilitate the substitution reaction.

- The reaction time ranges from 1.5 to 5 hours depending on temperature and reagent concentrations.

N,N-Dimethylation of the 4-Amino Group

- The amino group at the 4-position is converted to the N,N-dimethyl derivative.

- This can be achieved by reaction with formaldehyde and a reducing agent (e.g., sodium cyanoborohydride) or by direct methylation using methyl iodide or dimethyl sulfate under basic conditions.

- The methylation step often requires careful control to avoid over-alkylation or side reactions.

Formation of Hydrochloride Salt

- The free base of N,N-dimethyl-6-(piperazin-1-yl)pyrimidin-4-amine is treated with hydrochloric acid (HCl) in an appropriate solvent such as ethanol or ether.

- This step results in precipitation of the hydrochloride salt, which is isolated by filtration and dried.

- The salt form improves the compound's crystalline properties and facilitates purification.

Representative Reaction Scheme

| Step | Reagents and Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 4,6-Dichloropyrimidine + Piperazine, THF, RT, 1.5 h | 6-(Piperazin-1-yl)pyrimidin-4-amine | 55-70 | Nucleophilic substitution at C-6 |

| 2 | Formaldehyde + NaBH3CN or Methylating agent, base | N,N-Dimethyl-6-(piperazin-1-yl)pyrimidin-4-amine | 60-85 | Methylation of 4-amino group |

| 3 | HCl in ethanol or ether | This compound | >90 | Salt formation for purification |

Research Findings and Optimization

- Microwave Irradiation: Some studies report the use of microwave-assisted heating to accelerate substitution reactions, reducing reaction times from hours to minutes while maintaining high yields and purity.

- Solvent Effects: Polar aprotic solvents such as N-methylpyrrolidone or dimethylformamide enhance nucleophilicity and reaction rates, improving substitution efficiency.

- Purification: Silica gel column chromatography using hexane-ethyl acetate mixtures is effective in isolating pure intermediates and final products.

- Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy and Electrospray Ionization Mass Spectrometry (ESI-MS) are standard analytical techniques to confirm product identity and purity.

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Yield Range (%) | Reaction Time |

|---|---|---|---|---|

| Conventional Heating | Well-established, reproducible | Longer reaction times (1.5-5 hours) | 55-70 | Hours |

| Microwave-Assisted | Faster reaction, energy efficient | Requires specialized equipment | 70-85 | Minutes to 30 mins |

| Methylation via Formaldehyde/NaBH3CN | Mild conditions, selective methylation | Potential toxicity of reagents | 60-85 | 1-3 hours |

| Direct Methylation (Methyl iodide) | Simpler reagents | Risk of over-alkylation, toxic reagents | 50-75 | 1-2 hours |

Q & A

Q. What are the established synthetic routes for N,N-dimethyl-6-(piperazin-1-yl)pyrimidin-4-amine hydrochloride, and how are intermediates characterized?

The compound is typically synthesized via multi-step reactions involving pyrimidine core functionalization, piperazine ring introduction, and subsequent salt formation. A common approach involves:

- Step 1 : Alkylation or substitution reactions to attach the piperazine moiety to the pyrimidine ring. For example, coupling 6-chloropyrimidine derivatives with piperazine under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 2 : Dimethylation of the pyrimidine amine group using methyl iodide or dimethyl sulfate in the presence of a base.

- Step 3 : Hydrochloride salt formation via HCl treatment in a polar solvent (e.g., ethanol).

Characterization: - MS (ESI+) : Confirm molecular weight (e.g., m/z 198 [M + H]+ for intermediates) .

- ¹H NMR : Key signals include pyrimidine protons (δ 6.5–8.5 ppm) and piperazine methyl groups (δ 2.2–2.5 ppm) .

Q. How is structural confirmation achieved for this compound and its intermediates?

Structural validation relies on spectroscopic and chromatographic methods :

- ¹H/¹³C NMR : Assigns proton environments and carbon frameworks. For example, the piperazine ring shows distinct splitting patterns (e.g., δ 3.0–3.5 ppm for N–CH₂– groups) .

- Mass Spectrometry : ESI+ or MALDI-TOF confirms molecular ions and fragmentation patterns.

- HPLC-PDA : Purity assessment (>95% typical for research-grade material) .

Q. What are the primary research applications of this compound in medicinal chemistry?

The compound serves as a scaffold for kinase inhibitors due to its piperazine-pyrimidine core, which mimics ATP-binding motifs. Applications include:

- Lead optimization : Modifying substituents to enhance selectivity (e.g., for EGFR or Aurora kinases) .

- Biochemical probes : Radiolabeled or fluorescent derivatives for target engagement studies .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

Yield optimization requires addressing:

- Reaction conditions : Elevated temperatures (80–100°C) and prolonged reaction times (12–24 hrs) improve piperazine coupling efficiency .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution rates.

- Purification : Use of silica gel chromatography or recrystallization (ethanol/water) to isolate high-purity product .

Q. How do spectral data discrepancies arise in structural analysis, and how are they resolved?

Discrepancies may stem from:

- Tautomerism : Pyrimidine ring protons can exhibit variable shifts depending on solvent polarity .

- Salt formation : Hydrochloride salts may alter protonation states, affecting NMR signals (e.g., downfield shifts for NH groups) .

Resolution: - Variable temperature NMR : Identifies dynamic equilibria (e.g., piperazine ring puckering).

- X-ray crystallography : Provides definitive confirmation of solid-state structure .

Q. What strategies enhance selectivity of this compound for specific kinase targets?

Selectivity is tuned via:

- Substituent engineering : Introducing bulky groups (e.g., ortho-tolyl) to sterically block off-target binding .

- Computational modeling : Docking studies (e.g., using AutoDock Vina) guide modifications to improve fit in kinase ATP pockets .

- Biological assays : Kinase profiling panels (e.g., Eurofins KinaseProfiler) quantify IC₅₀ values against 50+ kinases .

Methodological Notes

- Contradiction handling : Conflicting spectral data should be cross-validated with orthogonal techniques (e.g., HRMS vs. NMR) .

- Advanced analytics : Use LC-MS/MS for trace impurity profiling (e.g., unreacted piperazine) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.